molecular formula C19H20O6 B1198016 (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one CAS No. 114687-53-5

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one

Cat. No.: B1198016
CAS No.: 114687-53-5
M. Wt: 344.4 g/mol
InChI Key: NBYHQGUHGIZCKV-BAZRMLRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one is a quinone antibiotic produced by the actinomycete strain Excellospora viridilutea SF2315. It exhibits inhibitory effects against the avian myeloblastosis virus reverse transcriptase with an IC50 of 40 μg/mL and has weak activity against gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one involves a Diels–Alder cycloaddition between a bromojuglone derivative and an optically active diene. This reaction is stereocontrolled to ensure the correct assembly of the SF 2315B ring system .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the Excellospora viridilutea SF2315 strain. The antibiotic is isolated from the culture filtrate of the actinomycete strain.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original quinone structure, which can have different biological activities and properties .

Scientific Research Applications

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one has several scientific research applications:

    Chemistry: It is used in synthetic studies to explore the assembly of complex ring systems and to develop new synthetic methodologies.

    Biology: It is studied for its inhibitory effects on viral enzymes, particularly the reverse transcriptase of avian myeloblastosis virus.

    Medicine: Although it has weak activity against gram-positive bacteria, it is of interest for its potential antiviral properties.

    Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.

Mechanism of Action

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one exerts its effects by inhibiting the reverse transcriptase enzyme of the avian myeloblastosis virus. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect host cells. The molecular targets involved include the active site of the reverse transcriptase enzyme, where the antibiotic binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one include other quinone antibiotics such as SF 2315A, urdamycinone B, and various angucycline antibiotics .

Uniqueness

This compound is unique due to its specific inhibitory effect on the avian myeloblastosis virus reverse transcriptase and its distinct quinone structure. Unlike other quinone antibiotics, SF 2315B has a unique stereochemistry that contributes to its specific biological activity .

Properties

CAS No.

114687-53-5

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one

InChI

InChI=1S/C19H20O6/c1-9-7-12(21)14-17(24,8-9)5-6-18-16(23)13-10(3-2-4-11(13)20)15(22)19(14,18)25-18/h2-4,7,12,14-15,20-22,24H,5-6,8H2,1H3/t12-,14+,15+,17+,18-,19+/m1/s1

InChI Key

NBYHQGUHGIZCKV-BAZRMLRRSA-N

SMILES

CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O

Isomeric SMILES

CC1=C[C@H]([C@H]2[C@@](C1)(CC[C@@]34[C@@]2(O3)[C@H](C5=C(C4=O)C(=CC=C5)O)O)O)O

Canonical SMILES

CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O

Synonyms

1,4,4a,5,6,6a,12a,12b-octahydro-1,4a,8,12-tetrahydroxy-3-methyl-6a,12a-epoxybenz(a)anthracen-7(12H)-one
SF 2315B
SF-2315 B
SF2315B

Origin of Product

United States

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